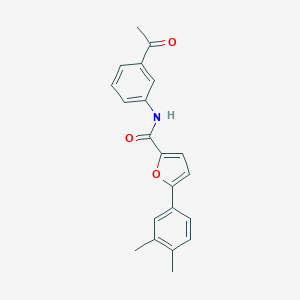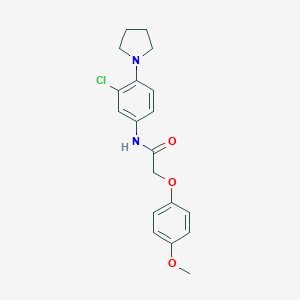
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific biomolecules, including proteins and enzymes. It has been suggested that N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide may inhibit the activity of certain enzymes or modulate the expression of specific genes, leading to its biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have demonstrated that N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can reduce tumor growth and improve immune function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to improve its biological activity. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could investigate the potential of this compound as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective drugs.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can be achieved using different methods. One of the most commonly used methods involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been studied for its effects on different biological pathways and cellular processes. In biochemistry, this compound has been investigated for its interactions with various biomolecules, including proteins, enzymes, and nucleic acids.
Propiedades
Fórmula molecular |
C15H15ClN2O2S |
|---|---|
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2S/c16-11-3-4-13(18-5-7-20-8-6-18)12(10-11)17-15(19)14-2-1-9-21-14/h1-4,9-10H,5-8H2,(H,17,19) |
Clave InChI |
LVKRLQCGHRMNRC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)
![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)